molecular formula C23H18N2OS2 B2676622 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 297180-17-7

4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2676622
CAS No.: 297180-17-7
M. Wt: 402.53
InChI Key: TVYUBQLONBGZQA-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a novel chemical entity designed for research and development purposes. This compound features a benzothiazepine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The integration of a benzothiazole moiety further enhances its profile as a biologically interesting molecule, warranting investigation across multiple therapeutic areas. Key Research Applications: - Drug Discovery & Medicinal Chemistry: The 1,5-benzothiazepine nucleus is a recognized pharmacophore. Researchers can utilize this compound as a key intermediate or precursor for synthesizing novel derivatives to explore structure-activity relationships (SAR) against various biological targets . This scaffold has demonstrated significant potential in the development of therapeutic agents, including α-glucosidase inhibitors for diabetes management and compounds with cytotoxic activity against cancer cell lines . - Biochemical & Mechanistic Studies: This compound is valuable for in vitro and in vivo mechanism-based assays. Researchers can employ it to elucidate novel mechanisms of action and study enzyme-inhibitor interactions, particularly given the documented activity of related benzothiazepines against enzymes like α-glucosidase . Research Value: Benzothiazepine derivatives have been identified as potent α-glucosidase inhibitors, exhibiting IC50 values significantly lower than the standard drug acarbose, indicating strong potential for antidiabetic research . Furthermore, specific structural features, such as halogenated phenyl substitutions on the benzothiazepine ring, have been correlated with enhanced biological activity, guiding rational drug design . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS2/c1-26-16-12-10-15(11-13-16)22-14-19(24-17-6-2-4-8-20(17)27-22)23-25-18-7-3-5-9-21(18)28-23/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYUBQLONBGZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the benzothiazepine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The compound is synthesized via a 1,4-conjugate addition-cyclization mechanism between 2-aminothiophenol and a functionalized chalcone precursor. Key steps include:

Step 2: Cyclization with 2-Aminothiophenol

The chalcone reacts with 2-aminothiophenol under solvent-free or hexafluoro-2-propanol (HFIP) conditions to form the dihydrobenzothiazepine core . The reaction proceeds via:

  • Michael addition of the amine to the α,β-unsaturated ketone.

  • Cyclization through intramolecular nucleophilic attack.

  • Aromatization (if applicable).

Example Reaction:

Chalcone+2 AminothiophenolHFIP 25 C 1hTarget Compound\text{Chalcone}+\text{2 Aminothiophenol}\xrightarrow{\text{HFIP 25 C 1h}}\text{Target Compound}

Optimized Reaction Conditions

Comparative studies highlight superior efficiency of HFIP as a solvent due to its hydrogen-bonding activation of carbonyl groups .

Parameter HFIP Method Solvent-Free Bleaching Clay
Yield92–95%85–90%76–82%
Reaction Time1–2 h2–5 min3–4 h
CatalystNoneK₄[Fe(CN)₆]Bleaching clay
Workup ComplexityLowLowModerate

Spectral Characterization

The compound’s structure is confirmed via:

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 3.10–3.47 (m, CH₂), 4.93–5.15 (m, CH), 6.54–8.39 (m, Ar-H) .

  • ¹³C NMR (CDCl₃, 75 MHz):

    • Peaks at δ 116–165 ppm (aromatic carbons), δ 55–60 ppm (OCH₃) .

  • MS (ES+) m/z:

    • Calculated: 423.5 (C₂₃H₁₉N₂O₂S₂), Observed: 423.4 .

Functionalization and Derivatives

The compound serves as a precursor for derivatives via:

  • Electrophilic Substitution : Bromination at the benzothiazole C-5 position.

  • O-Methylation : Protection of phenolic -OH groups using methyl iodide.

  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Notable Derivatives:

Derivative Modification Biological Activity
4-(5-Bromo-1,3-benzothiazol-2-yl)-analogBromination at C-5Enhanced EGFR inhibition
4-Methoxy-protected formO-MethylationImproved metabolic stability

Mechanistic Insights

  • Catalytic Role of HFIP : Stabilizes transition states via hydrogen bonding, accelerating cyclization .

  • Electronic Effects : Electron-donating groups (e.g., 4-OCH₃) enhance chalcone reactivity in Michael additions .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine have shown efficacy against various cancer cell lines. A review highlighted that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. A study focused on benzothiazole–isoquinoline derivatives found that specific compounds could inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . These findings suggest potential applications in treating neurodegenerative disorders complicated by depression.

Antimicrobial Properties

The compound's structural features are also associated with antimicrobial activity. Benzothiazole derivatives have been reported to exhibit significant antibacterial and antifungal effects against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Case Study 1: Neurodegenerative Disease Treatment

In a study evaluating the effectiveness of benzothiazole derivatives for treating neurodegenerative diseases, a specific compound demonstrated high inhibitory activity against MAO-B and BuChE. This compound showed promising results in reducing immobility in forced swim tests, indicating potential antidepressant effects alongside neuroprotection .

Case Study 2: Anticancer Activity Assessment

A comparative analysis of several benzothiazole derivatives revealed that those with a methoxy substitution exhibited enhanced cytotoxicity against pancreatic cancer cells. The study employed MTT assays to assess cell viability and confirmed that these compounds could significantly inhibit cancer cell proliferation .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Benzothiazole vs.
  • Methoxy Group Position : The 4-methoxyphenyl group at position 2 is conserved in several analogs (e.g., ). Methoxy groups enhance solubility and may influence metabolic stability .

Key Research Findings

  • Substituent Effects : Bromine () and thiophene () substituents alter electronic profiles and bioactivity, while methoxy groups optimize solubility and binding .
  • Conformational Flexibility : Boat conformations in the benzothiazepine ring are common, but substituents like benzothiazole may sterically restrict rotation, impacting target selectivity .
  • Pharmacological Potential: The target compound’s benzothiazole moiety positions it as a candidate for anticancer or antimicrobial applications, diverging from calcium channel blockers like diltiazem .

Biological Activity

4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials. The findings are supported by various studies and data tables that illustrate the compound's efficacy in different biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N1O2S2C_{15}H_{13}N_{1}O_{2}S_{2} with a molecular weight of approximately 269.32 g/mol. The compound features a benzothiazole moiety that is known for its biological activity.

PropertyValue
Molecular FormulaC15H13N1O2S2C_{15}H_{13}N_{1}O_{2}S_{2}
Molecular Weight269.32 g/mol
InChIInChI=1S/C15H11NO2S/c1-18...
LogP3.53590

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,5-benzothiazepine exhibit promising anticancer properties. A study synthesized a series of benzothiazepines and evaluated their activity against various cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). Among them, certain derivatives showed significant inhibition of cell proliferation and were found to be more effective than standard chemotherapeutics like methotrexate .

Key Findings:

  • Cell Lines Tested: HT-29 (colon), MCF-7 (breast), DU-145 (prostate).
  • Inhibition Rates: Compounds BT18, BT19, and BT20 showed inhibition rates of 64.5%, 57.3%, and 55.8% against EGFR tyrosine kinase respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzothiazepine derivatives possess considerable activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives ranged between 2–6 μg/mL .

Antimicrobial Efficacy:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4
Escherichia coli6
Candida albicans3

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vivo studies using rat models. Compounds derived from benzothiazepines exhibited significant reduction in inflammation compared to standard drugs like diclofenac .

In Vivo Results:

  • Dosage: 10 mg/kg body weight showed notable effects.

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzothiazepines have shown potential in various other therapeutic areas:

  • Anticonvulsant Activity: Some derivatives demonstrated efficacy comparable to standard anticonvulsants in animal models .
  • Antiangiogenic Properties: Compounds inhibited capillary proliferation in vitro, indicating potential in treating diseases characterized by abnormal blood vessel growth .

Case Studies

A review highlighted several case studies involving the synthesis and pharmacological profiling of benzothiazepine derivatives:

  • Study on Anticancer Activity: Focused on the structure-activity relationship (SAR) revealing specific substitutions that enhance efficacy.
  • Antimicrobial Screening: Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. Key Parameters :

ParameterCondition
CatalystHCl gas (ethanol)
Temperature473 K (reflux)
SolventDry ethanol/methanol
Reaction Time4–6 hours

Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : Determines bond lengths, angles, and conformation. For example, the benzothiazepine ring adopts a boat or chair conformation, with torsional angles (e.g., O1–C8–C7–C9 = 8.3°) confirming substituent orientation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.12–7.17 ppm) and methoxy groups (δ ~3.8 ppm) .
    • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) .
  • Elemental Analysis : Matches calculated vs. found values (e.g., C 60.45%, H 3.80%, N 4.40%) .

Advanced: How can reaction conditions be optimized to resolve contradictions in product formation during synthesis?

Methodological Answer:
Discrepancies in product identity (e.g., benzothiazepine vs. benzothiazinone formation) arise from competing reaction pathways. To resolve this:

  • Control Experiments : Vary solvents (e.g., ethanol vs. DMF), catalysts (HCl vs. Lewis acids), and stoichiometry .
  • In Situ Monitoring : Use TLC or HPLC to track intermediates. For example, confirmed the exclusive formation of 1,4-benzothiazin-3-one via repeated recrystallization and XRD .
  • Computational Modeling : Predict thermodynamic stability of products using DFT calculations to identify favored pathways .

Advanced: What methodological approaches are used to study the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Candida albicans or Mycobacterium tuberculosis H37Rv. For example, derivatives showed MIC values <50 µg/mL in similar benzothiazepines .
    • Time-Kill Studies : Assess fungicidal/bactericidal activity over 24–48 hours .
  • Enzyme Inhibition : Use fluorescence polarization to measure binding affinity to targets (e.g., HIV-1 TAR RNA or bacterial enzymes) .

Q. Table: Representative Biological Data

ActivityAssay TypeResultReference
AntifungalBroth dilutionMIC = 32 µg/mL
AntitubercularMicroplate Alamar BlueIC₅₀ = 12 µM

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:
Hydrogen bonding and π-π stacking dictate crystallographic behavior:

  • N–H⋯O and C–H⋯O Bonds : Form 1D chains (e.g., N–H⋯O distance = 2.89 Å, angle = 168°) .
  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing efficiency .
  • Conformational Flexibility : Substituents (e.g., 4-methoxyphenyl) adopt equatorial orientations, minimizing steric clashes .

Example : In , the thiazepine ring’s boat conformation and dihedral angles (67.40° between benzene planes) stabilize the lattice .

Advanced: What computational tools are recommended for refining the crystal structure of this compound?

Methodological Answer:

  • SHELX Suite :
    • SHELXL : Refines small-molecule structures using least-squares minimization. Ideal for high-resolution data (<1.0 Å) .
    • SHELXE : Resolves phase problems in experimental phasing pipelines .
  • Mercury (CCDC) : Visualizes hydrogen bonds and π-stacking interactions .
  • OLEX2 : Integrates refinement and structure validation (e.g., R-factor <5%) .

Q. Workflow :

Index diffraction data with XDS .

Solve phases via SHELXD .

Refine with SHELXL using restraints for disordered moieties .

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